molecular formula C10H13FN2O B1339104 2-Fluoro-4-(morpholin-4-yl)aniline CAS No. 209960-29-2

2-Fluoro-4-(morpholin-4-yl)aniline

Cat. No.: B1339104
CAS No.: 209960-29-2
M. Wt: 196.22 g/mol
InChI Key: VMIJMGVGJOUFCC-UHFFFAOYSA-N
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Description

2-Fluoro-4-(morpholin-4-yl)aniline is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has revealed that derivatives of 2-Fluoro-4-(morpholin-4-yl)aniline exhibit promising antimicrobial properties. For instance, synthesis of linezolid-like molecules, where 3-Fluoro-4-(morpholin-4-yl)aniline is converted to various derivatives, has shown significant antitubercular activities (Başoğlu et al., 2012). Moreover, N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives have been synthesized and displayed considerable activity against bacterial and fungal strains, with some compounds exhibiting significant potency (Subhash & Bhaskar, 2020).

Synthesis and Characterization of Novel Compounds

The compound has been a core structure in the synthesis of novel compounds with varied biological activities. For instance, synthesis, characterization, and biological activity of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine have been carried out, revealing remarkable anti-TB activity and superior anti-microbial activity (S.V et al., 2019). Another study focused on the synthesis of eperezolid-like molecules, where 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline was used, showing high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).

Catalysis and Synthesis Optimization

This compound derivatives have also been used in catalysis and synthesis optimization studies. A notable example includes the use of gold-supported alumina nanowires catalysts for the hydrogenation of pharmaceutical interest nitroarenes, demonstrating high selectivity and efficiency in producing the desired aromatic amines (Shanmugaraj et al., 2020).

Pharmaceutical Compound Synthesis

The compound serves as a key ingredient in the synthesis of potential pharmaceutical compounds. A study detailing the synthesis of 2-(4-dimethylaminophenyl)-5-fluoro-6-(morpholin-4-yl)-1H-benzimidazole and its spectroscopic research highlights its potential in creating sensitive molecular probes and strong interactions with beta-cyclodextrin (Tang et al., 2004).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 .

Properties

IUPAC Name

2-fluoro-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIJMGVGJOUFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288048
Record name 2-Fluoro-4-(4-morpholinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209960-29-2
Record name 2-Fluoro-4-(4-morpholinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209960-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(4-morpholinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(3-fluoro-4-nitrophenyl)morpholine (6.01 g,26.59 mmol) and a catalytic amount of palladium on carbon(10%) were suspended in 100 mL methanol in a Parr flask. The reaction mixture was placed on the Parr Hydrogenator at 60 psi for 2 H. The reaction mixture was passed through a Celite pad and the filtrate was concentrated under reduced pressure to give 4.50 g of N-(3-fluoro-4-aminophenyl)morpholine an off-colored solid. 1HNMR(DMSO-d6) δ: 6.73 (t, 1 H, J=9.34), 6.28 (m, 2 H), 3.64 (bt, 4 H, J=4.58 Hz), 2.76 (bt, 4 H, J=4.58 Hz). ESI mass spectrum analysis m/z(relative intensity) 197 (M+H, 100). 19FNMR(DMSO-d6) δ: -124.455.
Quantity
6.01 g
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reactant
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0 (± 1) mol
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Fluoro-4-morpholinonitrobenzene (1.80 g) was dissolved in methanol (100 mL) and 10% Pd/C (94 mg) was added. The mixture was placed in a hydrogenator (45 psi) for 2.5 h. The reaction mixture was filtered through celite and washed with methanol. The filtrate was concentrated to give 1.51 g solid. 1H NMR (CDCl3) δ 6.76-6.54 (m, 3H), 3.84 (t, 4H), 3.45 (bs, 2H), 3.02 (t, 4H) ppm. ESI mass spectrum z (rel. intensity) 197.1 (M+H, 100).
Quantity
1.8 g
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reactant
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100 mL
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94 mg
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